Etilefrine Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It is an impurity of Etilefrine, a sympathomimetic drug used to treat hypotension by stimulating α1 and β1 adrenergic receptors . This compound is often used as a reference standard in pharmaceutical research to ensure the quality and safety of Etilefrine formulations .
Preparation Methods
The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Etilefrine Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
Etilefrine Impurity D has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Etilefrine formulations.
Analytical Chemistry: It aids in the identification and quantification of impurities in pharmaceutical products.
Biological Studies: Research on its biological activity helps understand the pharmacokinetics and pharmacodynamics of Etilefrine and its impurities.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
Mechanism of Action
Etilefrine itself acts as an agonist at α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output . The impurity may exhibit similar interactions, although its potency and efficacy might differ.
Comparison with Similar Compounds
Etilefrine Impurity D can be compared with other impurities of Etilefrine, such as:
Etilefrine Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone, with a molecular weight of 179.22 g/mol.
Etilefrine Impurity B: 3-[1-Hydroxy-2-(methylamino)ethyl]phenol, with a molecular weight of 167.21 g/mol.
Etilefrine Impurity C: Norfenefrine Hydrochloride, with a molecular weight of 189.64 g/mol.
This compound is unique due to its benzylethylamino group, which may confer different chemical and biological properties compared to other impurities .
Properties
CAS No. |
42146-10-1 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |
InChI Key |
BBEZNAJZTFTHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.